
2-(3-Bromo-5-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-5-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-nitrophenyl)ethan-1-ol typically involves the bromination and nitration of a suitable aromatic precursor, followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 3-bromo-5-nitrobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-5-nitrobenzaldehyde or 3-bromo-5-nitrobenzoic acid.
Reduction: 2-(3-Bromo-5-aminophenyl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-5-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-5-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the ethan-1-ol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloro-5-nitrophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromo-5-aminophenyl)ethan-1-ol: Similar structure but with an amino group instead of a nitro group.
2-(3-Bromo-5-nitrophenyl)ethan-1-one: Similar structure but with a ketone group instead of an alcohol group.
Uniqueness
2-(3-Bromo-5-nitrophenyl)ethan-1-ol is unique due to the combination of its bromine and nitro substituents, which confer specific reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Eigenschaften
Molekularformel |
C8H8BrNO3 |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
2-(3-bromo-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8BrNO3/c9-7-3-6(1-2-11)4-8(5-7)10(12)13/h3-5,11H,1-2H2 |
InChI-Schlüssel |
ZRZHSSPMDBIYJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



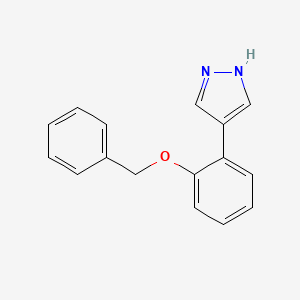

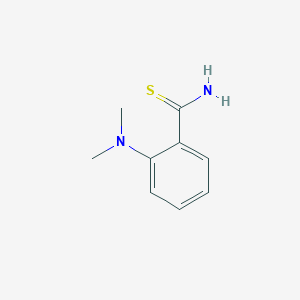
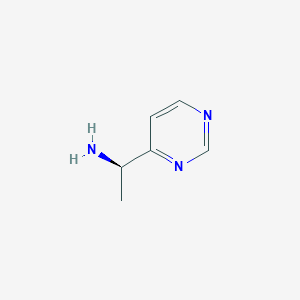
![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)

![{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)
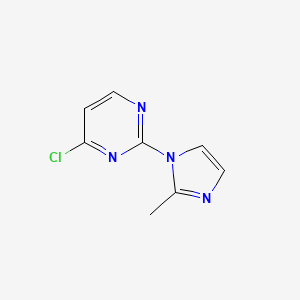
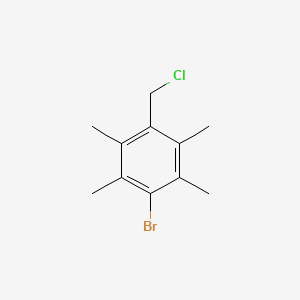


![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)

